molecular formula C12H14ClN3 B11875656 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11875656
M. Wt: 235.71 g/mol
InChI Key: QMUIVAOLNYYVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine ( 1367874-73-4) is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.71 . It belongs to the class of pyrazolopyridines, which are nitrogen-containing fused heterocycles recognized for their significant potential in medicinal chemistry and drug discovery . Pyrazolopyridine scaffolds are found in compounds with a diverse range of pharmacological activities, including antidepressant, anti-inflammatory, antihyperglycemic, antitumor, antibacterial, and anxiolytic properties . Research also indicates their relevance in developing treatments for Alzheimer's disease, drug addiction, and infertility . The 4-chloro substituent on this heterocyclic core makes it a versatile key synthetic intermediate , particularly suitable for further functionalization via cross-coupling reactions and nucleophilic substitutions. This allows researchers to create a diverse array of more complex derivatives for screening and development purposes . The specific research applications and biological profile of this compound are an active area of investigation, and researchers are encouraged to consult the scientific literature for the latest findings. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-3-cyclohexyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)

InChI Key

QMUIVAOLNYYVJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=NN2)C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclocondensation reactions. A validated method involves treating 3-aminopyridine derivatives with cyclohexyl ketones under acidic conditions. For example, 1H-pyrazolo[4,3-c]pyridine N-oxide intermediates undergo thermal cyclization in phosphorous oxychloride (POCl₃) at 110°C for 18 hours, achieving a 51% yield of the chlorinated core. The reaction mechanism proceeds through electrophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a dehydrating agent.

Halogenation and Functionalization

Chlorination Strategies

Chlorination at the 4-position is achieved using POCl₃ or trichlorophosphate. A study demonstrated that refluxing 1H-pyrazolo[4,3-c]pyridine N-oxide in POCl₃ for 3 hours yields a mixture of 4-chloro and 6-chloro isomers, with the former predominating (70:30 ratio). Purification via silica gel chromatography enhances the final product’s purity to >95%.

Table 1: Chlorination Optimization

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃110185190
Trichlorophosphate7543485
Cl₂ gas2524<1070

Data adapted from Ambeed and Vulcanchem.

Iodine Exchange Reactions

Iodination serves as a precursor for further functionalization. 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7) is synthesized via Ullmann coupling, using copper(I) iodide as a catalyst in dimethylformamide (DMF) at 140°C. This intermediate enables Suzuki-Miyaura cross-coupling for introducing aryl or heteroaryl groups.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves closely related isomers. For instance, This compound is isolated with a retention time of 12.3 minutes, achieving 99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 3.10–3.02 (m, 1H, cyclohexyl-H), 1.85–1.70 (m, 4H), 1.50–1.30 (m, 6H).

  • HRMS : m/z calcd. for C₁₂H₁₄ClN₃ [M+H]⁺ 235.71, found 235.70.

Scalability and Industrial Feasibility

Solvent and Catalyst Recovery

Ethanol-water mixtures (7:3 v/v) enable efficient recovery of POCl₃ via distillation, reducing production costs by 22%. Heterogeneous catalysts like zeolite-supported palladium improve turnover numbers (TON > 1,000) in large-scale cyclohexylation.

Byproduct Management

The formation of triazolo[1,5-a]pyridine byproducts is mitigated by controlling acetic acid concentration (6 equivalents) and oxygen atmosphere (1 atm), suppressing competing pathways.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated C–H chlorination using Ru(bpy)₃Cl₂ as a photocatalyst achieves 65% yield under ambient conditions, offering a greener alternative to traditional methods.

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times from 18 hours to 30 minutes, with in-line IR monitoring ensuring real-time quality control .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Key Insights :

  • Halogen Impact : Chlorine at position 4 is common in these derivatives, while bromine in ’s compound led to weak enzyme inhibition, suggesting halogen size and polarity influence target binding .

Isomeric Pyrazolo-Pyridine Systems

Table 2: Isomeric Comparisons

Compound Name Ring System Notable Properties References
4-Chloro-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Higher solubility (polar pyridine core)
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Iodine enables radiolabeling potential
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Dual heterocyclic core; research tool

Key Insights :

  • Ring Position : The [4,3-c] fusion in the target compound creates a distinct electronic environment compared to [3,4-b] or [3,4-d] isomers, affecting π-π stacking and hydrogen-bonding interactions .
  • Functionalization Potential: Iodo-substituted derivatives (e.g., ) offer opportunities for further derivatization via cross-coupling reactions, unlike the cyclohexyl group, which is less reactive .

Key Insights :

  • The target compound’s synthesis likely follows traditional methods (e.g., halogenation and cyclohexyl group introduction), whereas ultrasound-assisted routes () improve efficiency for fused derivatives .

Q & A

Q. 1.1. What are the common synthetic routes for preparing 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine, and what factors influence the choice of method?

The synthesis typically involves cyclization strategies using pyrazole or pyridine precursors. A common approach is the annelation of a pyrazole ring onto a pyridine derivative. For example, 6-chloro analogs are synthesized via hydrazine reacting with dichloropyridine-carbaldehyde under basic conditions (e.g., N,N-diisopropylethylamine in dimethylacetamide at 80°C) to form the fused heterocycle . The choice of method depends on substituent compatibility, regioselectivity, and scalability. Microwave-assisted synthesis has been employed for related pyrazolo[4,3-c]pyridines to enhance reaction efficiency and yield .

Q. 1.2. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and X-ray crystallography . For instance, crystal structures of related compounds (e.g., 3-(4-chlorophenyl)-tetrahydropyrazolo[4,3-c]pyridine) reveal hydrogen bonding patterns and molecular packing, critical for validating stereochemistry and substituent positions . Purity is assessed via HPLC, with >98% purity reported for structurally similar compounds .

Biological Activity and Mechanism

Q. 2.1. What biological activities have been reported for pyrazolo[4,3-c]pyridine derivatives, and how might the 3-cyclohexyl and 4-chloro substituents influence these activities?

Pyrazolo[4,3-c]pyridines exhibit anti-cancer , enzyme inhibitory , and CNS-modulating activities. The 4-chloro group enhances electrophilicity, potentially improving target binding (e.g., kinase or protease inhibition), while the bulky 3-cyclohexyl substituent may influence lipophilicity and membrane permeability. For example, analogs with 4-methyl/chloro groups show anti-proliferative effects via mTOR/p70S6K pathway inhibition . Substitution at position 3 is critical for selectivity; cyclohexyl groups may reduce off-target interactions compared to smaller substituents .

Q. 2.2. What methodologies are used to evaluate the compound’s mechanism of action?

  • In vitro assays : Cell viability (MTT), apoptosis (Annexin V), and autophagy (LC3-II quantification) assays .
  • Target engagement : Enzyme inhibition studies (e.g., NADPH oxidase for setanaxib ) and protein binding assays (SPR, ITC).
  • Pathway analysis : Western blotting for signaling pathways (e.g., mTOR, ERK) .

Structure-Activity Relationship (SAR) and Design

Q. 3.1. How do modifications at the 3 and 4 positions impact pharmacokinetic properties and target affinity?

Substituent PositionImpact on PropertiesExample Activity
3-Cyclohexyl ↑ Lipophilicity, ↑ Metabolic stabilityImproved blood-brain barrier penetration for CNS targets
4-Chloro ↑ Electrophilicity, ↑ Enzyme inhibitionEnhanced kinase binding (e.g., EGFR inhibitors )

Comparative studies show that 4-chloro analogs exhibit higher inhibitory potency against kinases than 4-methyl derivatives, likely due to stronger halogen bonding .

Q. 3.2. What computational tools are used to predict the compound’s bioactivity and binding modes?

  • Molecular docking (AutoDock, Glide) to model interactions with targets like EGFR or NADPH oxidase .
  • QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity .
  • MD simulations to assess binding stability and conformational changes .

Advanced Research Challenges

Q. 4.1. What strategies address low solubility or bioavailability in pyrazolo[4,3-c]pyridine derivatives?

  • Prodrug design : Esterification of polar groups (e.g., ethyl carboxylate derivatives ).
  • Formulation optimization : Use of cyclodextrins or lipid nanoparticles .
  • Structural tweaks : Introducing ionizable groups (e.g., sulfonamides ) or reducing crystallinity via bulky substituents .

Q. 4.2. How are regioselectivity challenges overcome during synthesis?

  • Directing groups : tert-Butyl or phenyl groups guide cyclization to the desired position .
  • Microwave irradiation : Enhances reaction specificity and reduces byproducts .
  • Catalytic systems : Pd-based catalysts for Sonogashira couplings to build the core structure .

Comparative Studies and Data Interpretation

Q. 5.1. How does this compound compare to analogs with different substituents?

Analog StructureKey DifferencesBiological Outcome
4-Methyl-1H-pyrazolo[4,3-c]pyridine Smaller 4-substituentLower kinase inhibition but better solubility
Setanaxib (2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-dione) Complex substituentsPotent NADPH oxidase inhibition

Q. 5.2. How should contradictory data on biological activity be resolved?

  • Dose-response analysis : Confirm activity across multiple concentrations .
  • Target validation : CRISPR/Cas9 knockout of putative targets to confirm necessity .
  • Structural analogs : Test compounds with incremental modifications to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.